2-(1H-Indol-2-yl)ethan-1-amine hydrochloride
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Description
2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a chemical compound with the empirical formula C10H12N2 . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of 2-(1H-Indol-2-yl)ethan-1-amine hydrochloride consists of a core indole structure with an ethanamine group attached to the 2-position of the indole . The SMILES string representation of the molecule is NCCN1C=CC2=CC=CC=C12 .Physical And Chemical Properties Analysis
2-(1H-Indol-2-yl)ethan-1-amine hydrochloride is a solid compound . It has a molecular weight of 160.22 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results .Scientific Research Applications
Synthesis and Structural Evaluation
The compound has been utilized in the synthesis of novel indole derivatives, showcasing its role in generating compounds with potential antimicrobial activity. For instance, the synthesis and structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives were detailed, highlighting the methodologies for generating these structures and their potential interactions via hydrogen bonding and other weak interactions (Lovel Kukuljan, K. Kranjc, & F. Perdih, 2016) Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine.
Catalytic Activities and Transformations
Further, its application extends to catalytic activities and transformations, as in the synthesis of trinuclear rare-earth metal amido complexes incorporating μ-η5:η1 bonding indolyl and μ3-oxo groups. This research highlights the compound's utility in generating novel catalysts for organic synthesis and potential pharmaceutical applications (Song Yang et al., 2014) Synthesis, structure, and catalytic activity of novel trinuclear rare-earth metal amido complexes.
Biological Activities
Moreover, some derivatives synthesized from this chemical scaffold have been investigated for their biological activities. For example, a study on the synthesis of some novel 1H-indole derivatives with antibacterial and antifungal activities presented compounds with significant antimicrobial properties, illustrating the compound's importance in the development of new therapeutic agents (2020) Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity.
Advanced Synthetic Techniques
Research into advanced synthetic techniques also features prominently. The amination of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems showcases innovative approaches to N-arylation, a critical reaction in pharmaceutical synthesis, where "2-(1H-Indol-2-yl)ethan-1-amine hydrochloride" derivatives can play a key role (G. Grasa et al., 2001) Amination reactions of aryl halides with nitrogen-containing reagents mediated by palladium/imidazolium salt systems.
properties
IUPAC Name |
2-(1H-indol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-9-7-8-3-1-2-4-10(8)12-9;/h1-4,7,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIZAZGLEDNKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-2-yl)ethan-1-amine hydrochloride |
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